A Technical Guide to tert-butyl 2-amino-4-(morpholin-4-yl)benzoate: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to tert-butyl 2-amino-4-(morpholin-4-yl)benzoate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Rationale for a Novel Scaffold
The molecule tert-butyl 2-amino-4-(morpholin-4-yl)benzoate integrates three key structural motifs, each with established significance in medicinal chemistry: the 2-aminobenzoic acid core, the morpholine substituent, and a tert-butyl ester protecting group.
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2-Aminobenzoic Acid (Anthranilate) Derivatives: This core structure is a privileged scaffold found in a wide range of biologically active compounds and pharmaceuticals. Its derivatives are known to exhibit diverse pharmacological activities.
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The Morpholine Moiety: The morpholine ring is a common substituent in drug candidates due to its favorable properties. It can improve aqueous solubility, metabolic stability, and act as a hydrogen bond acceptor, thereby influencing the pharmacokinetic and pharmacodynamic profile of a molecule.[1][2] Morpholine derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects.[1][3]
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Tert-butyl Ester: The tert-butyl ester group often serves as a protecting group for the carboxylic acid, which can be selectively removed under specific conditions.[3] It also increases the lipophilicity of the molecule, which can be advantageous for cell permeability.
The combination of these features in tert-butyl 2-amino-4-(morpholin-4-yl)benzoate makes it an attractive building block for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology and infectious diseases.
Proposed Synthetic Pathways
Given the absence of a standardized synthesis protocol for the title compound, two plausible synthetic routes are proposed based on established organic chemistry methodologies for analogous structures.
Pathway A: Nucleophilic Aromatic Substitution of a Nitro-Aryl Precursor
This pathway is adapted from the synthesis of the structurally similar compound, tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate, and represents a robust approach.[4] The key step is a nucleophilic aromatic substitution of a nitro-activated aryl halide with morpholine, followed by reduction of the nitro group.
Experimental Protocol:
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Step 1: Esterification. 2-Chloro-4-nitrobenzoic acid is esterified to its tert-butyl ester. A solution of 2-chloro-4-nitrobenzoic acid in a suitable solvent like dichloromethane (DCM) is treated with tert-butanol, dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction is stirred at room temperature until completion.
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Step 2: Nucleophilic Aromatic Substitution. The resulting tert-butyl 2-chloro-4-nitrobenzoate is then subjected to a nucleophilic aromatic substitution reaction with morpholine. The ester is dissolved in excess morpholine or in a high-boiling solvent with morpholine, and the mixture is heated to reflux for several hours until the starting material is consumed.[5]
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Step 3: Nitro Group Reduction. The intermediate, tert-butyl 2-(morpholin-4-yl)-4-nitrobenzoate, is reduced to the corresponding aniline. This can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere in a solvent such as methanol or ethyl acetate.
Pathway B: Palladium-Catalyzed C-N Cross-Coupling
An alternative and highly versatile approach involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[6][7][8] This method allows for the direct formation of the C-N bond between an aryl halide and morpholine.
Experimental Protocol:
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Step 1: Buchwald-Hartwig Amination. A mixture of tert-butyl 2-amino-4-bromobenzoate, morpholine, a palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3), a suitable phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., Cs2CO3 or NaOtBu) is prepared in an inert solvent like toluene or dioxane.[9]
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Step 2: Reaction Execution. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the desired tert-butyl 2-amino-4-(morpholin-4-yl)benzoate.
A similar approach could be employed using a copper-catalyzed Ullmann condensation, which is another established method for forming aryl C-N bonds, though it often requires higher reaction temperatures.[10][11][12]
Physicochemical and Structural Data
The following table summarizes the predicted physicochemical properties of tert-butyl 2-amino-4-(morpholin-4-yl)benzoate. These values are calculated and provide a basis for understanding the molecule's likely behavior in biological systems.
| Property | Value |
| Molecular Formula | C15H22N2O3 |
| Molecular Weight | 278.35 g/mol |
| Predicted LogP | 2.5 - 3.0 |
| Topological Polar Surface Area (TPSA) | 70.9 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 4 |
Potential Applications in Drug Discovery
The structural features of tert-butyl 2-amino-4-(morpholin-4-yl)benzoate suggest its potential as a scaffold for developing novel therapeutic agents.
Anticancer Activity
The 4-anilinoquinoline and related scaffolds are well-known inhibitors of various kinases, with several approved drugs like bosutinib and neratinib featuring this core structure.[13] The morpholine group, in particular, is found in many kinase inhibitors where it often occupies the solvent-exposed region of the ATP-binding pocket, enhancing potency and selectivity. The 4-morpholino moiety in compounds has been associated with cytotoxicity against various cancer cell lines.[14][15] Therefore, derivatives of the title compound could be explored as potential kinase inhibitors or as cytotoxic agents.
Antimicrobial Agents
Morpholine derivatives have been investigated for their antibacterial and antifungal properties.[3][16] The ability of the morpholine ring to improve the physicochemical properties of a compound can be leveraged to design new antimicrobial agents with enhanced efficacy. The 2-aminobenzoic acid core is also a precursor in the biosynthesis of folate in many bacteria, making it a potential target for antimicrobial drug design.[17]
Structure-Activity Relationship (SAR) Insights
Based on related compound series, certain structural modifications can be predicted to influence biological activity:
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Substitution on the Aniline Nitrogen: The secondary amine can be further functionalized to explore interactions with specific biological targets.
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Modification of the Morpholine Ring: Altering the morpholine ring, for instance, by introducing substituents, could modulate the compound's activity and pharmacokinetic properties.
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Ester Group Modification: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides to fine-tune the molecule's properties.
Studies on related 4-morpholino derivatives have shown that the presence of electron-withdrawing groups on the aromatic ring can enhance antitumor activity.[14][15]
Conclusion
While tert-butyl 2-amino-4-(morpholin-4-yl)benzoate is not a widely cataloged compound, its constituent parts suggest significant potential as a versatile building block in medicinal chemistry. The synthetic pathways outlined in this guide offer practical strategies for its preparation, opening the door for its inclusion in compound libraries for screening against various biological targets. The favorable physicochemical properties imparted by the morpholine moiety, combined with the proven biological relevance of the 2-aminobenzoate scaffold, make this an attractive molecule for further investigation in the development of novel therapeutics.
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